4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile
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Overview
Description
4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Nicotinonitrile Core: Starting with a suitable pyridine derivative, nitrile functionality can be introduced through reactions such as the Sandmeyer reaction.
Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where a halogenated nicotinonitrile reacts with styrene derivatives in the presence of a palladium catalyst.
Addition of Propynylsulfanyl Group: The propynylsulfanyl group can be added through a nucleophilic substitution reaction, where a suitable thiol reacts with a propargyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propynylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Distyryl-2-(2-propynylsulfanyl)nicotinonitrile: Similar structure but lacks the methyl groups on the styryl moieties.
4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)pyridine: Similar but without the nitrile group.
Uniqueness
4,6-Bis(4-methylstyryl)-2-(2-propynylsulfanyl)nicotinonitrile is unique due to the combination of styryl, propynylsulfanyl, and nitrile groups, which confer distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-ynylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h1,5-16,18H,17H2,2-3H3/b15-13-,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSKBZJQNKPBX-VCFJNTAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC#C)C=CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC#C)/C=C/C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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